molecular formula C19H13N3O B5760470 4-Phenoxy-2-pyridin-3-ylquinazoline

4-Phenoxy-2-pyridin-3-ylquinazoline

Cat. No.: B5760470
M. Wt: 299.3 g/mol
InChI Key: ZOJJIYUGSQDYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxy-2-pyridin-3-ylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazoline core substituted with a phenoxy group at the 4-position and a pyridin-3-yl group at the 2-position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-pyridin-3-ylquinazoline typically involves the reaction of quinazolin-4(3H)-one with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This reaction is carried out in acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods: This method allows for high yields and broad substrate scope .

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-pyridin-3-ylquinazoline is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-Phenoxyquinazoline
  • 2-Phenoxyquinoxaline
  • 2-Phenoxypyridine

Comparison: 4-Phenoxy-2-pyridin-3-ylquinazoline is unique due to the presence of both phenoxy and pyridin-3-yl groups on the quinazoline core. This dual substitution provides distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-phenoxy-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c1-2-8-15(9-3-1)23-19-16-10-4-5-11-17(16)21-18(22-19)14-7-6-12-20-13-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJJIYUGSQDYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320514
Record name 4-phenoxy-2-pyridin-3-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

381196-06-1
Record name 4-phenoxy-2-pyridin-3-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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